7-Hydroxyquinoline-6-carboxylic acid

Description

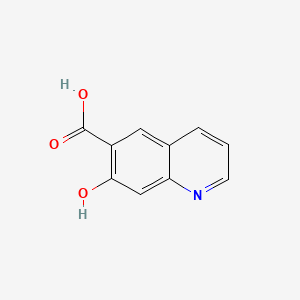

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxyquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-5-8-6(2-1-3-11-8)4-7(9)10(13)14/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENQCXCHHORWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670405 | |

| Record name | 7-Oxo-1,7-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227608-04-9 | |

| Record name | 7-Oxo-1,7-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 7 Hydroxyquinoline 6 Carboxylic Acid

Established and Emerging Synthetic Routes to 7-Hydroxyquinoline-6-carboxylic Acid and Analogues

The construction of the this compound core and its analogues relies on a foundation of classical organic reactions, which are increasingly being supplemented by modern, more efficient catalytic and environmentally benign methods.

Classical Approaches for Quinoline (B57606) Carboxylic Acid Core Construction

The synthesis of the quinoline ring system is well-established in organic chemistry, with several named reactions forming the bedrock of classical approaches. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives. Among the most prominent are the Skraup, Doebner-von Miller, Combes, and Gould-Jacobs reactions. nih.govrsc.org

The Gould-Jacobs reaction is a particularly relevant method for producing 4-hydroxyquinoline (B1666331) derivatives. nih.gov This process begins with the condensation of an aniline with an alkoxymethylenemalonic ester. The resulting intermediate then undergoes a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. nih.gov Subsequent hydrolysis of the ester group yields the corresponding carboxylic acid. nih.gov

The Skraup and Doebner-von Miller syntheses are also fundamental. The Skraup reaction uses glycerol, an acid, and an oxidizing agent to convert anilines into quinolines, proceeding through an in-situ generated acrolein intermediate. rsc.org The Doebner-von Miller reaction is a variation that uses α,β-unsaturated carbonyl compounds with anilines. nih.govrsc.org

Another classical approach is the Pfitzinger reaction , which utilizes isatin (B1672199) and a carbonyl compound with an α-methylene group to produce substituted quinoline-4-carboxylic acids. rsc.org

These classical methods, while foundational, often require harsh reaction conditions, such as high temperatures and strong acids, and can result in moderate yields. nih.gov

Modern Catalytic and Green Chemistry Syntheses for this compound

Contemporary synthetic chemistry has focused on developing more efficient, sustainable, and milder methods for quinoline synthesis. These modern approaches often employ catalysis and green chemistry principles to improve yields, reduce reaction times, and minimize waste.

Microwave-assisted synthesis has been shown to significantly enhance classical reactions like the Gould-Jacobs synthesis, offering dramatic reductions in reaction time and improved yields. researchgate.net Similarly, microwave irradiation combined with an organocatalyst like p-toluenesulfonic acid has been used for the one-pot, three-component synthesis of quinoline-4-carboxylic acid derivatives from aromatic aldehydes, anilines, and pyruvic acid. researchgate.net

Nanocatalysis represents another frontier. Magnetic nanocatalysts, for instance, have been used to prepare benzo-[h]quinoline-4-carboxylic acid derivatives in high yields with short reaction times; a key advantage is the easy recovery and reusability of the catalyst. nih.gov Other green catalysts, such as silica (B1680970) sulfuric acid, have proven effective in promoting the Doebner reaction under mild conditions. researchgate.net

One-pot, multi-component reactions are a hallmark of green synthesis. A facile one-pot, three-component protocol for synthesizing functionalized 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives has been developed using ammonium (B1175870) acetate (B1210297) as a catalyst in ethanol, notable for its mild conditions and lack of toxic solvents or metal catalysts. nih.gov

Regioselective Functionalization and Modification Strategies of this compound

Once the quinoline core is synthesized, regioselective functionalization is crucial for introducing specific substituents at desired positions, which is key to tuning the molecule's properties. Modern organic synthesis has made significant strides in the site-selective C-H functionalization of heterocyclic compounds like quinoline. mdpi.comnih.gov

Transition metal-catalyzed C-H activation is the most powerful strategy for the regioselective functionalization of quinolines. mdpi.comnih.gov Depending on the metal catalyst (e.g., palladium, rhodium, iridium, copper) and directing groups, various positions on the quinoline ring can be targeted for arylation, alkylation, amination, and other transformations. mdpi.com For instance, the use of quinoline N-oxides can direct functionalization to the C2 position. mdpi.com

While direct C-H functionalization of this compound itself is not extensively documented in isolation, the principles derived from studies on quinoline and its derivatives are applicable. For example, Ru(II)-catalyzed regioselective hydroxymethylation has been successfully applied to isoquinolines, demonstrating the potential for selective modification at specific carbon atoms. researchgate.net The ability to synthesize specific 5-, 6-, and 7-substituted-2-aminoquinolines further underscores the high degree of regiocontrol achievable through modern synthetic methods. rsc.org

Another approach involves leveraging the inherent reactivity of the quinoline system. For example, 7-chloroquinoline (B30040) can serve as a versatile intermediate for introducing various substituents at the 7-position through palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira reactions. researchgate.net Hydroxylation can then be achieved, as demonstrated by the conversion of 7-bromoquinoline (B152726) to 7-hydroxyquinoline (B1418103) using cuprous oxide. chemicalbook.com

Preparation of Structurally Diverse Derivatives of this compound

The carboxylic acid and hydroxyl groups on the this compound scaffold are primary handles for derivatization, allowing for the creation of a wide array of analogues, including amides and esters, as well as more complex polyfunctionalized structures.

Carboxamide and Ester Derivatives of this compound

The synthesis of carboxamide derivatives is a common strategy for modifying quinoline carboxylic acids. The standard method involves activating the carboxylic acid, often by converting it to an acyl chloride using a reagent like thionyl chloride. This activated intermediate is then reacted with a primary or secondary amine to form the corresponding amide.

Ester derivatives are also readily prepared. They can be synthesized directly from the carboxylic acid through Fischer esterification with an alcohol under acidic conditions. Alternatively, esters are often generated as intermediates in the course of synthesizing the quinoline core itself, such as in the Gould-Jacobs reaction, and can be isolated before hydrolysis. nih.gov

The table below summarizes examples of reaction conditions for the synthesis of amide and ester derivatives from related quinoline carboxylic acids.

| Derivative Type | Starting Material | Reagents and Conditions | Product | Reference |

| Carboxamide | Quinoline-6-carboxylic acid | 1. Thionyl chloride, DCM, reflux2. Various amines, stir overnight | N-substituted quinoline-6-carboxamides | rsc.org |

| Carboxamide | 8-Hydroxyquinoline-2-carboxylic acid | Phosphorus trichloride, substituted aniline, microwave | Substituted 8-hydroxy-N-phenylquinoline-2-carboxamides | nih.gov |

| Ester | 7-hydroxycoumarin | Amide linker connection to various amines | 7-hydroxycoumarin derivatives | nih.gov |

Design and Synthesis of Polyfunctionalized this compound Scaffolds

Building upon the basic scaffold, medicinal and materials chemists often seek to create polyfunctionalized derivatives with multiple substituents to explore structure-activity relationships or develop novel materials. This can be achieved through a combination of core synthesis modifications and subsequent functionalization reactions.

One strategy involves using substituted starting materials in classical syntheses. For example, a series of 7-substituted 4-hydroxyquinoline-3-carboxylic acids were prepared to investigate their biological activity, demonstrating the introduction of various functional groups at the 7-position. nih.gov

Stepwise functionalization of the quinoline ring is another powerful approach. For instance, 8-hydroxy-2-methylquinoline can be oxidized to 8-hydroxy-2-quinolinecarbaldehyde, which can then be further modified. nih.gov Halogenated quinolines are particularly useful intermediates; 2-alkyl-8-hydroxyquinolines can undergo chlorination with N-chlorosuccinimide (NCS) to yield 2-alkyl-5,7-dichloro-8-hydroxyquinolines, introducing two additional functional handles. nih.gov

Complex, fused heterocyclic systems can also be constructed. The condensation of 7-hydroxy-hydroquinoline derivatives with various methylene-active compounds has been used to synthesize dihydroquinoline-containing coumarins, creating elaborate polycyclic structures. nih.gov Polymerization represents another avenue for creating polyfunctional materials, as shown by the synthesis of poly(8-hydroxyquinoline-7,5-diylethylene). capes.gov.br

Mechanistic Investigations of 7 Hydroxyquinoline 6 Carboxylic Acid S Chemical Reactivity and Transformations

Proton Transfer and Tautomerism Studies in 7-Hydroxyquinoline-6-carboxylic Acid Systems

The 7-hydroxyquinoline (B1418103) scaffold is a subject of significant interest due to its capacity for proton transfer, a fundamental chemical process crucial in various chemical and biological systems. The presence of both a proton-donating hydroxyl group and a proton-accepting quinoline (B57606) nitrogen atom within the same molecule allows for complex tautomeric equilibria and photo-induced proton transfer dynamics.

In the ground state, 7-hydroxyquinoline and its derivatives can exist in an equilibrium between several tautomeric forms, primarily the enol (OH) form and a keto/zwitterionic (NH) form. This equilibrium is highly sensitive to the surrounding environment, particularly the solvent. nih.govacs.org For 7-hydroxyquinoline, the parent compound, the absorption spectrum in water shows contributions from both the enol and the zwitterion tautomers, indicating that both forms coexist in the ground state in aqueous media. nih.gov In aprotic solvents, however, the enol form is typically more stable and predominant. mdpi.com

The interconversion between these tautomers in the ground state is often mediated by solvent molecules. For the proton transfer to occur from the distant hydroxyl group to the ring nitrogen, a "proton wire" or "bridge" of solvent molecules is necessary. nih.govnih.gov Theoretical calculations have confirmed that a minimum number of solvent molecules, such as three water molecules, are required to form a stable solvent wire that connects the polar sites and facilitates this intermolecular proton transfer. nih.gov The introduction of a carboxylic acid group at the 6-position is not expected to fundamentally alter this requirement, though it may influence the stability of the tautomers due to its electronic effects and potential for additional hydrogen bonding.

Table 1: Predominant Ground-State Tautomers of 7-Hydroxyquinoline Derivatives in Different Environments

| Tautomeric Form | Solvent Type | Predominance |

| Enol (E) | Aprotic (e.g., toluene) | Substantially more stable mdpi.com |

| Keto/Zwitterion (K) | Protic / Polar (e.g., water) | Exists in equilibrium with the enol form nih.gov |

Upon photoexcitation, many bifunctional molecules that are aromatic in the ground state become antiaromatic in their first excited singlet state (S1), a principle explained by Baird's rule. nih.gov This transition to an antiaromatic state provides a strong driving force for a structural change that can relieve this instability. nih.gov For 7-hydroxyquinoline and its derivatives, this relaxation pathway is often an excited-state intramolecular proton transfer (ESIPT).

The ESIPT process involves the transfer of a proton from the hydroxyl group to the quinoline nitrogen, which occurs on an extremely fast timescale, often in the picosecond or femtosecond range. researchgate.netacs.org This rapid reaction leads to the formation of an excited keto/zwitterionic tautomer, which is electronically distinct from the initially excited enol form. researchgate.net This process is responsible for the characteristic large Stokes shift observed in the fluorescence spectra of these compounds, where the emission occurs at a significantly longer wavelength than the absorption. researchgate.net The ESIPT reaction is a mechanism to relax the energy of the photoexcited molecule. nih.gov The reverse process, proton transfer from the excited keto tautomer back to the enol form, is generally unfavorable due to the greater stabilization of the keto species in the excited state. acs.org

The dynamics of proton transfer and the stability of tautomeric forms in 7-hydroxyquinoline systems are profoundly influenced by the immediate chemical environment. nih.govnih.gov The polarity, proticity, and hydrogen-bonding capability of the solvent play critical roles.

In protic solvents like water or alcohols, solvent molecules can form hydrogen-bonded chains between the hydroxyl and quinoline nitrogen sites, actively facilitating the proton transfer. nih.govnih.govresearchgate.net Studies on 7-hydroxyquinoline with an ethanol dimer show that while proton transfer is forbidden in a vacuum, it becomes possible in a solvent environment due to a greatly reduced energy barrier. nih.gov The rate of this excited-state proton transfer increases as the polarity of the solvent increases. nih.gov In aqueous solutions, fluorescence is typically observed only from the zwitterion tautomer, which is attributed to the energetically favorable proton transfer in the excited state. nih.gov

In rigid environments, such as hydroxylic and carboxylic polymeric matrices, the ground-state keto tautomer can be stable. acs.org Upon irradiation, the enol forms can undergo an excited-state proton-switching reaction through an energy barrier to form the more stable keto tautomer, a process that has potential applications in molecular information storage. acs.org

Electrochemical Behavior and Redox Mechanisms of this compound

The electrochemical properties of hydroxyquinolines, including those with carboxylic acid groups, have been investigated to understand their redox mechanisms. Studies on various hydroxyquinoline carboxylic acids in an aprotic environment reveal a complex oxidation process. nih.gov

In the presence of a strong proton acceptor, such as pyridine (B92270), the mechanism changes to an ECEC (electrochemical-chemical-electrochemical-chemical) process, involving two electrons and two protons per molecule of the hydroxyquinoline derivative. nih.gov The presence of an intramolecular hydrogen bond from an adjacent carboxylic acid group can significantly influence the redox potential of quinone systems, making it more positive. nih.gov While this compound does not form an intramolecular hydrogen bond between the hydroxyl and carboxyl groups due to their positions, the general principles of how proton-coupled electron transfer (PCET) affects redox properties are relevant to the broader class of hydroxyquinones. nih.gov

Table 2: Summary of the Oxidation Mechanism of Hydroxyquinolines in an Aprotic Environment

| Condition | Proposed Mechanism | Stoichiometry |

| Without strong proton acceptor | Autodeprotonation and oxidation | 2 electrons per 3 starting molecules nih.gov |

| With strong proton acceptor (e.g., pyridine) | ECEC Process | 2 electrons and 2 protons per 1 starting molecule nih.gov |

Photophysical Properties and Luminescence Mechanisms of this compound

The photophysical properties of this compound are dominated by the ESIPT phenomenon. The process begins with the absorption of a photon by the ground-state enol tautomer. Following excitation, the molecule undergoes a rapid intramolecular proton transfer to form the excited-state keto/zwitterion tautomer. researchgate.net

This newly formed excited species is responsible for the observed fluorescence. Because the keto/zwitterion tautomer is more stable and at a lower energy level in the excited state than the enol form, the emitted photon has less energy than the absorbed photon. This results in an unusually large separation between the absorption and emission maxima, known as a Stokes shift. researchgate.net An efficient fluorescence quenching can be observed in the presence of certain metal ions. researchgate.net The luminescence mechanism is thus a direct consequence of the tautomeric conversion in the excited state, with the emission originating not from the initially excited species but from the product of the ESIPT reaction.

Coordination Chemistry and Metallobiological Interactions of 7 Hydroxyquinoline 6 Carboxylic Acid

Ligand Design and Metal Ion Coordination Properties of 7-Hydroxyquinoline-6-carboxylic Acid

This compound is a heterocyclic compound featuring a quinoline (B57606) core functionalized with both a hydroxyl (-OH) group at the 7th position and a carboxylic acid (-COOH) group at the 6th position. This specific arrangement of functional groups makes it an effective chelating agent, capable of binding to metal ions through multiple atoms simultaneously. The molecule's structure, particularly the presence of nitrogen in the quinoline ring and oxygen atoms in the hydroxyl and carboxyl groups, dictates its coordination behavior. scirp.orgscirp.org

Chelation Modes and Coordination Geometries with Transition Metal Ions

The geometry and functionality of this compound allow it to act as a versatile ligand for transition metal ions. The primary binding sites are the nitrogen atom of the quinoline ring, the oxygen of the hydroxyl group, and the oxygen atoms of the carboxylate group. It typically functions as a bidentate ligand, coordinating to a metal center through the deprotonated hydroxyl oxygen and the quinoline nitrogen, a mode well-established for its isomer, 8-hydroxyquinoline (B1678124). scirp.orgscirp.orgtandfonline.com The adjacent carboxylic acid group provides an additional coordination site, potentially allowing for tridentate chelation or bridging between metal centers in polymeric structures.

When this compound coordinates with transition metal ions such as copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), and iron (Fe³⁺), it can form stable complexes with various geometries. scirp.orgmdpi.com The resulting coordination geometry is influenced by the metal ion's size, charge, and electronic configuration. Common geometries include square planar and octahedral. scirp.orgscirp.org For instance, in a 1:2 metal-to-ligand ratio, a transition metal ion can coordinate with two molecules of the ligand to form a neutral complex, often resulting in an octahedral or distorted octahedral geometry, with other positions potentially occupied by solvent molecules like water. scirp.org

Table 1: Potential Coordination Properties with Transition Metals

| Metal Ion | Potential Coordinating Atoms | Plausible Coordination Geometry |

|---|---|---|

| Cu(II) | Quinoline-N, Hydroxyl-O⁻ | Square Planar |

| Ni(II) | Quinoline-N, Hydroxyl-O⁻, Carboxylate-O | Octahedral |

| Co(II) | Quinoline-N, Hydroxyl-O⁻, Carboxylate-O | Octahedral |

| Fe(III) | Quinoline-N, Hydroxyl-O⁻, Carboxylate-O | Octahedral |

| Zn(II) | Quinoline-N, Hydroxyl-O⁻ | Tetrahedral |

Complexation with Lanthanide and Other Biologically Relevant Metal Ions

Beyond transition metals, this compound can also form complexes with lanthanide ions and other biologically significant metal ions like zinc (Zn²⁺). The coordination chemistry with lanthanides is of interest for developing materials with specific luminescent properties. The quinoline moiety can act as an "antenna," absorbing light and transferring the energy to the coordinated lanthanide ion, which then emits light at its characteristic wavelength.

The ability to chelate biologically relevant metals is central to the compound's biological activity. scirp.org Zinc, for example, is a crucial cofactor in numerous enzymes. By binding to zinc, this compound can influence the activity of these enzymes. The stability of these complexes is a key factor; the ligand must have a moderate affinity to bind metal ions where they are in excess and potentially release them in areas of deficiency. researchgate.net

Synthesis and Structural Characterization of Metal-Organic Frameworks and Coordination Polymers Incorporating this compound

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The bifunctional nature of this compound, possessing both a carboxylic acid group and a nitrogen-containing heterocyclic ring, makes it an ideal candidate for a linker in the synthesis of these materials. polimi.it

The synthesis of MOFs and coordination polymers typically involves solvothermal or hydrothermal reactions, where the metal salt and the organic linker are dissolved in a solvent and heated in a sealed container. nih.gov In this process, the carboxylic acid group of this compound can deprotonate and coordinate to metal centers, while the quinoline nitrogen can bind to another metal ion, creating a network structure that can extend in one, two, or three dimensions. nih.govmdpi.com The specific topology and dimensionality of the resulting framework depend on the coordination preference of the metal ion and the geometry of the ligand. nih.gov

The structural characterization of these materials is performed using techniques such as single-crystal X-ray diffraction, which reveals the precise arrangement of atoms and the connectivity of the network. Powder X-ray diffraction is used to confirm the phase purity of the bulk material. mdpi.com The resulting MOFs or coordination polymers can exhibit high porosity and large surface areas, making them suitable for applications in gas storage, separation, and catalysis. wpi.edu The presence of uncoordinated functional groups, such as the hydroxyl group if it does not participate in framework bonding, can provide sites for post-synthetic modification. rsc.org

Mechanistic Role of this compound's Metal Chelation in Biological Systems

The biological activity of many quinoline derivatives is directly linked to their ability to chelate metal ions. tandfonline.comresearchgate.net By binding to essential metals, this compound can disrupt metal homeostasis within cells, leading to a range of biological effects.

Modulation of Metalloenzyme Activity via Metal Sequestration or Displacement

Metalloenzymes are proteins that require a metal ion cofactor for their catalytic activity. This compound can act as an inhibitor of these enzymes through its potent chelating properties. mdpi.com The mechanism can involve either the sequestration of the essential metal ion directly from the enzyme's active site, rendering it inactive, or the displacement of other substrates or regulatory molecules bound to the metal.

For example, studies on structurally similar compounds, such as 7-substituted 4-hydroxyquinoline-3-carboxylic acids, have demonstrated their ability to inhibit metalloenzymes like malate (B86768) dehydrogenase. nih.gov The inhibition of such enzymes, which are critical for cellular respiration and metabolism, can lead to cytotoxic effects. The effectiveness of this inhibition is often related to the lipophilicity of the molecule, which determines its ability to cross cell membranes and reach intracellular targets. nih.gov

Interference with Metal-Dependent Microbial and Cellular Processes

The antimicrobial properties of hydroxyquinoline derivatives are well-documented and are primarily attributed to their metal-chelating abilities. scirp.orgnih.gov Microorganisms have a critical requirement for transition metals like iron, zinc, and copper for various cellular processes, including respiration and DNA synthesis.

By forming stable complexes with these metal ions, this compound can create an environment of metal deprivation for microbial cells, thereby inhibiting their growth. scirp.org Alternatively, the metal-ligand complex itself can be the active species. A neutral, lipophilic complex formed between the ligand and a metal ion can more easily penetrate the microbial cell membrane. researchgate.net Once inside the cell, the complex can disrupt normal cellular function by altering redox potentials or by releasing the metal ion in cellular compartments where it can generate toxic reactive oxygen species through Fenton-like reactions. mdpi.comresearchgate.net This dual action of metal sequestration and intracellular delivery contributes to its potent interference with microbial and other cellular processes.

Table 2: Summary of Biological Effects and Mechanisms

| Biological Effect | Target System | Proposed Mechanism |

|---|---|---|

| Enzyme Inhibition | Metalloenzymes (e.g., Malate Dehydrogenase) | Sequestration or displacement of essential metal cofactors (e.g., Zn²⁺, Fe²⁺) from the enzyme active site. nih.gov |

| Antimicrobial Activity | Bacteria, Fungi | Deprivation of essential metals (e.g., Fe, Cu, Zn) required for microbial growth. scirp.orgnih.gov |

| Cellular Disruption | Microbial and other cells | Formation of lipophilic metal complexes that penetrate cell membranes and disrupt intracellular metal homeostasis or induce oxidative stress. researchgate.net |

Computational Chemistry and Theoretical Modelling of 7 Hydroxyquinoline 6 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity of 7-Hydroxyquinoline-6-carboxylic Acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, orbital energies, and various electronic properties that dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov Studies on analogous quinolone derivatives frequently employ DFT calculations, often with the B3LYP functional and basis sets like 6-31G or 6-311++G(d,p), to optimize the molecular geometry and calculate electronic properties. tandfonline.commdpi.com

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. tandfonline.comscirp.org For quinoline-triazole derivatives, the HOMO-LUMO energy gap was found to be a significant descriptor in quantitative structure-activity relationship (QSAR) models, correlating with antibacterial activity against P. aeruginosa. tandfonline.com In these models, a lower energy gap, indicating higher reactivity, was associated with increased activity. tandfonline.com

These calculations provide insights into how substituents on the quinoline (B57606) ring affect the electronic properties and, consequently, the biological activity of the molecule. For this compound, the hydroxyl and carboxylic acid groups are expected to significantly influence the electron density distribution across the aromatic system, thereby modulating its reactivity and interaction potential.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Quinolone Derivative Calculated via DFT Data presented is for the related compound quinoline (benzo[b]pyridine) as an example.

| Molecular Orbital | Energy (eV) | Reference |

|---|---|---|

| HOMO | -6.646 | scirp.org |

| LUMO | -1.816 | scirp.org |

| HOMO-LUMO Gap | 4.830 | scirp.org |

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.netuns.ac.rs By comparing the computed vibrational wavenumbers with experimental spectra, researchers can confirm the molecular structure and assign specific vibrational modes to chemical bonds and functional groups within the molecule. uns.ac.rs

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting electronic transitions, which correspond to absorption bands in ultraviolet-visible (UV-Vis) spectroscopy. nih.govtandfonline.comyoutube.com These calculations can determine the wavelengths of maximum absorption (λmax) and the oscillator strengths of these transitions, providing a theoretical basis for the observed color and photophysical properties of the compound. tandfonline.com For various quinoline derivatives, TD-DFT has been successfully used to assign absorption bands to specific electronic transitions, such as π–π* transitions within the aromatic system. nih.gov Such predictive modeling is crucial for the characterization of novel compounds like this compound.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules and their interactions with the surrounding environment. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing conformational changes, solvent interactions, and the stability of intermolecular complexes.

For quinolone carboxylic acid derivatives, MD simulations, including advanced methods like Car–Parrinello Molecular Dynamics (CPMD), have been employed to study the dynamics of intra- and intermolecular hydrogen bonds. nih.govnih.gov These simulations show how the strength and geometry of these crucial non-covalent interactions fluctuate over time and how they are influenced by the environment (e.g., in the gas phase versus a polar solvent). nih.gov For this compound, an intramolecular hydrogen bond is expected between the 7-hydroxyl group and the 6-carboxylic acid group, and MD simulations could elucidate its stability and the role it plays in maintaining the molecule's planar conformation. Simulations can also model how the molecule interacts with water molecules, providing insights into its solvation and stability in aqueous environments. uns.ac.rs

In Silico Mechanistic Studies of this compound's Biological Interactions

Computational methods are invaluable in drug discovery for predicting how a small molecule might interact with a biological target, such as a protein or enzyme. These in silico approaches can screen potential drug candidates, predict their binding affinity, and elucidate their mechanism of action at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. researchgate.net This method uses scoring functions to estimate the binding affinity, helping to identify potential biological targets for a molecule.

While no specific docking studies for this compound are available, research on the closely related isomer, 8-hydroxyquinoline-7-carboxylic acid, has demonstrated its potential as an inhibitor of metallo-β-lactamases (MBLs) like NDM-1 and VIM-2, which are enzymes responsible for antibiotic resistance. researchgate.net In these docking models, the hydroxyquinoline core is positioned to interact with key amino acid residues and essential zinc ions within the enzyme's active site. researchgate.net Similar studies on other quinoline carboxylic acid derivatives have identified them as inhibitors of targets like protein kinase CK2. researchgate.netnih.gov These studies suggest that this compound could also be investigated as an inhibitor for various enzymatic targets.

Table 2: Predicted Interactions of an Analogous Compound, 8-Hydroxyquinoline-7-carboxylic Acid, with New Delhi Metallo-β-lactamase-1 (NDM-1) Data from a modeled binding mode of a closely related isomer.

| Protein Target | Interacting Residues | Interaction Type | Reference |

|---|---|---|---|

| NDM-1 | His122, His189, His250 | Coordination with Zn2+ ions | researchgate.net |

| Asn220 | Hydrogen Bond | researchgate.net | |

| Gly219 | Hydrophobic Interaction | researchgate.net |

Building upon docking predictions, MD simulations can be used to explore the stability and dynamics of the ligand-protein complex, providing a deeper understanding of the inhibition mechanism. ugm.ac.idrsc.org For inhibitors of metalloenzymes, a common mechanism involves the chelation of the catalytic metal ions. Hydroxyquinolines are well-known metal chelators, and computational studies on the isomer 8-hydroxyquinoline-7-carboxylic acid suggest that its inhibitory activity against MBLs stems from its ability to bind to the two zinc ions in the active site. researchgate.netmdpi.com This interaction, stabilized by hydrogen bonds and hydrophobic contacts with surrounding amino acids, prevents the enzyme from hydrolyzing its natural substrate (e.g., β-lactam antibiotics). researchgate.net

By analyzing the interactions at an atomic level, researchers can understand why certain derivatives are more potent inhibitors than others. For example, computational studies can reveal how different substituents on the quinoline ring might form additional favorable contacts within the active site, leading to enhanced binding affinity. researchgate.net This detailed mechanistic insight is crucial for the rational design and optimization of new, more effective enzyme inhibitors based on the this compound scaffold.

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

Computational chemistry and theoretical modeling are indispensable tools for elucidating the structure-activity relationships (SAR) of bioactive molecules like this compound. These in silico methods provide deep insights into how chemical structure correlates with biological activity, enabling the rational design of new, more potent, and selective analogs. By developing mathematical models and simulating molecular interactions, researchers can predict the activity of novel compounds before their synthesis, significantly accelerating the drug discovery process. researchgate.netnih.gov Key computational approaches for deriving SAR include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore analysis.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling aims to establish a reliable mathematical correlation between the molecular structure of a series of compounds and their biological activity. researchgate.net This is achieved by calculating various molecular descriptors that numerically represent the physicochemical properties of the molecules and relating them to their observed activities through statistical or machine learning methods. nih.govnih.gov

For derivatives of this compound, a typical QSAR study would involve:

Descriptor Generation : A wide range of 2D and 3D molecular descriptors are calculated for each analog. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological indices. researchgate.netnih.gov

Model Development : Using a dataset of compounds with known activities, regression models are built. Machine learning algorithms such as k-nearest neighbors (KNN), decision trees (DT), and gradient boosting (GB) methods are often employed to develop robust predictive models. researchgate.netnih.gov

Model Validation : The predictive power of the resulting QSAR model is rigorously evaluated using statistical metrics like the coefficient of determination (R²) and root mean squared error (RMSE). researchgate.net

In studies of related quinoline derivatives, QSAR models have successfully predicted their inhibitory activity against targets like the P-glycoprotein (ABCB1), which is involved in multidrug resistance in cancer. researchgate.netnih.gov These models can identify which descriptors are most influential, thereby guiding the design of new derivatives with enhanced activity.

Table 1: Example QSAR Data for Hypothetical this compound Analogs This table is illustrative and provides a conceptual example of QSAR data.

| Compound ID | R-Group Substitution | LogP (Descriptor) | Predicted IC₅₀ (µM) | Observed IC₅₀ (µM) |

|---|---|---|---|---|

| HQCA-01 | -H (Parent) | 2.1 | 15.2 | 16.0 |

| HQCA-02 | -Cl | 2.8 | 9.5 | 10.1 |

| HQCA-03 | -CH₃ | 2.6 | 11.8 | 12.5 |

| HQCA-04 | -OCH₃ | 2.0 | 17.1 | 18.3 |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand within the active site of a biological target, such as an enzyme or receptor. nih.gov This method is invaluable for understanding the molecular basis of a compound's activity and for SAR analysis. researchgate.net

For this compound and its derivatives, docking studies can reveal:

Binding Interactions : Identification of key interactions, such as hydrogen bonds, hydrophobic contacts, and metal chelation, between the ligand and amino acid residues in the target's active site. nih.gov

Binding Affinity : Calculation of a scoring function, often expressed as binding energy (kcal/mol), to estimate the strength of the ligand-receptor interaction. Lower binding energy values typically suggest stronger interactions. mdpi.com

SAR Rationalization : Explaining why certain structural modifications lead to increased or decreased activity. For example, adding a hydrogen bond donor might enhance binding affinity if a corresponding acceptor group is present in the active site.

Studies on the closely related 8-hydroxy-quinoline-7-carboxylic acid scaffold have shown its importance as a pharmacophore for inhibiting Pim-1 kinase. Molecular modeling indicated that this scaffold's inhibitory potency is due to crucial interactions with Asp186 and Lys67 residues within the ATP-binding pocket. nih.gov It is highly probable that the 7-hydroxy-6-carboxylic acid moiety engages in similar critical interactions, with the hydroxyl and carboxylic acid groups forming hydrogen bonds and coordinating with key residues or metal ions in a target active site.

Table 2: Example Molecular Docking Results for this compound Analogs against a Hypothetical Kinase Target This table is illustrative and provides a conceptual example of molecular docking data.

| Compound ID | R-Group Substitution | Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions (Residues) |

|---|---|---|---|

| HQCA-01 | -H (Parent) | -7.8 | ASP-145, LYS-67 |

| HQCA-02 | -NH₂ | -8.5 | ASP-145, LYS-67, GLU-91 |

| HQCA-03 | -CH₃ | -7.5 | ASP-145 |

| HQCA-04 | -F | -8.1 | ASP-145, LYS-67 |

The insights gained from these computational approaches are synergistic. QSAR can identify global trends across a series of compounds, while molecular docking provides a detailed, atom-level explanation for these trends. Together, they form a powerful strategy for deriving comprehensive Structure-Activity Relationships to guide the optimization of this compound as a lead structure in drug discovery.

Advanced Spectroscopic and Analytical Characterization Methodologies for 7 Hydroxyquinoline 6 Carboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of 7-Hydroxyquinoline-6-carboxylic Acid and its Tautomers/Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of hydroxyquinoline carboxylic acids, offering detailed information about the molecule's framework, electronic environment, and dynamic behavior in both solution and solid states. nih.gov It is particularly powerful for distinguishing between different tautomeric forms, such as the hydroxyquinoline and the zwitterionic hydroxyquinolinium carboxylate forms. nih.govresearchgate.net

¹H and ¹³C NMR Investigations of Solution-State Structures

In solution, ¹H and ¹³C NMR spectroscopy provides precise information about the molecular structure of this compound. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment.

¹H NMR Spectroscopy : The proton of the carboxylic acid group (–COOH) typically appears as a broad singlet at a downfield chemical shift, often around 12 δ, although its exact position can be influenced by solvent and concentration due to hydrogen bonding. pressbooks.publibretexts.org Protons attached to the quinoline (B57606) ring have characteristic chemical shifts that can be assigned using two-dimensional NMR techniques like COSY and HMBC. thieme-connect.de

¹³C NMR Spectroscopy : The carboxyl carbon (–COOH) gives a distinct signal in the ¹³C NMR spectrum, generally found in the 165 to 185 δ range. pressbooks.pub The carbon atoms of the quinoline ring also have specific resonances that are sensitive to substituent effects and tautomerism. nih.gov Studies on related hydroxyquinoline carboxylic acids in dimethyl sulfoxide (B87167) (DMSO) have shown that dynamic exchange processes can occur, suggesting an equilibrium between the neutral hydroxyquinoline carboxylic acid and its zwitterionic tautomer. nih.govresearchgate.net

Table 1: Typical NMR Chemical Shift Ranges for Carboxylic Acids

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (R-COOH) | 10-13 |

| ¹³C | Carbonyl (R-C OOH) | 165-185 |

Data sourced from general principles of NMR spectroscopy of carboxylic acids. pressbooks.publibretexts.org

Solid-State NMR for Crystalline Forms and Supramolecular Assemblies

Solid-state NMR (ssNMR) spectroscopy is indispensable for characterizing the structure of this compound in its crystalline form. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the specific arrangement of molecules in the crystal lattice. Cross-Polarization/Magic Angle Spinning (CP/MAS) is a common ssNMR technique used for these studies. psu.edu

Investigations into related hydroxyquinoline carboxylic acids have demonstrated that ¹³C and ¹⁵N ssNMR are effective in identifying the dominant tautomeric form in the solid state. nih.gov The differences in chemical shift patterns between the solution and solid states can confirm the presence of zwitterionic species, where the carboxylic proton has migrated to the quinoline nitrogen, within the crystal structure. nih.govpsu.edu This technique is crucial for understanding the supramolecular assemblies governed by intermolecular interactions like hydrogen bonding.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding in this compound Systems

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups and intermolecular interactions.

FTIR Spectroscopy : In the FTIR spectrum of this compound, the carboxylic acid group presents two highly characteristic absorptions. The O–H bond gives rise to a very broad absorption band, typically in the 2500–3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimers common in carboxylic acids. pressbooks.publibretexts.org The carbonyl (C=O) stretching vibration appears as a strong band between 1710 and 1760 cm⁻¹. pressbooks.pub Its position can shift depending on conjugation and hydrogen bonding; for dimeric, hydrogen-bonded forms, it is typically centered around 1710 cm⁻¹. pressbooks.publibretexts.org Other bands corresponding to C=C and C=N stretching in the quinoline ring, as well as C-O stretching and O-H bending, are also observed. researchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| O–H (in –COOH) | Stretching | 2500–3300 (broad) | FTIR |

| C=O (in –COOH) | Stretching | 1710–1760 | FTIR, Raman |

| C=C / C=N (Quinoline Ring) | Stretching | 1400–1650 | FTIR, Raman |

| C–O (in –COOH) | Stretching | 1210–1320 | FTIR |

Data compiled from spectroscopic principles and studies on related quinoline carboxylic acids. pressbooks.pubresearchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination of this compound Complexes and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. For this compound and its derivatives or complexes, this technique can precisely measure bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray analysis of related hydroxyquinoline carboxylic acids has confirmed that the molecules often exist as zwitterions in the crystal, with the proton from the carboxyl group transferred to the quinoline nitrogen atom. researchgate.net This structural information is vital for understanding how these molecules pack in the solid state and form supramolecular architectures through hydrogen bonds and π-π stacking interactions. researchgate.netmdpi.com The experimental crystal structures also serve as essential starting points for high-level computational modeling and simulations. mdpi.com

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Pathways of this compound

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental composition. nih.gov Techniques such as electrospray ionization (ESI) coupled with analyzers like Orbitrap or FT-ICR are commonly used. nih.govub.edu

For this compound, HRMS confirms its molecular formula (C₁₀H₇NO₃) by measuring its exact mass (189.0426 g/mol ). sigmaaldrich.com Furthermore, tandem mass spectrometry (MS/MS) experiments are used to investigate its fragmentation pathways. Studies on related quinoline compounds show that common fragmentation patterns involve the initial loss of small, stable molecules. mdpi.com For this compound, characteristic fragmentation would likely involve the loss of CO₂ (decarboxylation) from the molecular ion, followed by further decomposition of the quinoline ring structure. acs.orgnih.gov

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| Exact Mass | 189.042593 g/mol |

| Common Fragmentation | Loss of CO₂ (44 Da), loss of COOH (45 Da) |

Data sourced from chemical databases and fragmentation principles. sigmaaldrich.comacs.org

Advanced Chromatographic and Electrochemical Techniques for Complex Mixture Analysis and Redox State Assessment

Advanced analytical techniques that couple chromatography with electrochemical detection are powerful tools for studying the behavior of electroactive molecules like this compound in complex systems.

High-Performance Liquid Chromatography (HPLC) : HPLC is used to separate the compound from impurities or from other components in a mixture. When coupled with detectors like UV-Vis or mass spectrometry (LC-MS), it allows for quantification and identification. acs.orgnih.gov

Mechanistic Biological Activity and Molecular Target Engagement of 7 Hydroxyquinoline 6 Carboxylic Acid Non Clinical Focus

Mechanisms of Enzyme Inhibition by 7-Hydroxyquinoline-6-carboxylic Acid and its Analogues

This compound and its structural analogues have been shown to inhibit several classes of enzymes through various mechanisms. These interactions are crucial to their biological effects.

Metallo-β-lactamases (MBLs) are a significant threat to the efficacy of β-lactam antibiotics, as they hydrolyze the four-membered β-lactam ring, rendering the antibiotics inactive. nih.gov These enzymes are dependent on one or two zinc ions for their catalytic activity. acs.orgresearchgate.net The active site of dizinc (B1255464) MBLs features two closely spaced zinc ions (Zn1 and Zn2) that are bridged by a hydroxide (B78521) nucleophile. nih.gov This hydroxide is thought to activate the β-lactam carbonyl for nucleophilic attack and to stabilize the resulting negative charge on the β-lactam amide nitrogen. nih.gov

The 8-hydroxyquinoline (B1678124) scaffold, a close structural relative of this compound, has been identified as a potent inhibitor of MBLs. For instance, 8-hydroxyquinoline-7-carboxylic acid has demonstrated nanomolar inhibitory activity against VIM-2 and NDM-1, two clinically relevant MBLs. Molecular modeling suggests that these inhibitors function by binding within the dinuclear zinc active site, effectively chelating the essential zinc ions and preventing catalysis. nih.gov This mode of action is a common strategy for MBL inhibitors, which often work by removing or forming tertiary complexes with the metal ions in the active site. acs.org Given the structural similarity, it is highly probable that this compound employs a similar metal chelation mechanism to inhibit MBLs.

Table 1: Inhibition of Metallo-β-Lactamases by a this compound Analogue

| Compound | Target Enzyme | Inhibition Level | Probable Mechanism |

|---|---|---|---|

| 8-Hydroxyquinoline-7-carboxylic acid | VIM-2, NDM-1 | Nanomolar | Chelation of active site zinc ions |

Fructose-1,6-bisphosphate aldolase (B8822740) (FBA) is a key enzyme in the glycolytic pathway, catalyzing the reversible cleavage of fructose (B13574) 1,6-bisphosphate (F1,6BP) into two triose phosphates: glyceraldehyde 3-phosphate (GAP) and dihydroxyacetone phosphate (B84403) (DHAP). nih.govwikipedia.org This function makes it an attractive target for antimicrobial drug development. nih.gov Aldolases are broadly categorized into Class I and Class II enzymes, with Class I aldolases utilizing a lysine (B10760008) residue in the active site to form a Schiff base intermediate with the substrate. nih.govnih.gov The active site of human aldolase C, for example, contains several key residues, including Arg42, Lys146, and Arg303, which are involved in substrate binding and catalysis. nih.govresearchgate.net

Aromatic compounds have been explored as inhibitors of Class I aldolases, with the proposed mechanism involving the occupation of the active site, thereby preventing the binding and cleavage of F1,6BP. While direct mechanistic studies on this compound are not extensively available, its aromatic quinoline (B57606) core suggests a potential to interact with the FBA active site. The inhibition of FBA would lead to a blockage of glycolysis, a critical energy-producing pathway. nih.gov

Table 2: Key Residues in the Active Site of Human Aldolase C

| Residue | Function |

|---|---|

| Asp33 | Catalysis |

| Arg42 | Substrate Binding |

| Lys107 | Catalysis |

| Lys146 | Substrate Binding |

| Glu187 | Catalysis |

| Lys229 | Catalysis |

| Ser271 | Substrate Binding |

| Arg303 | Substrate Binding |

Derivatives of 4-hydroxyquinoline-3-carboxylic acid have been shown to inhibit various dehydrogenase enzymes. nih.govnih.govcolab.ws Specifically, 7-substituted 4-hydroxyquinoline-3-carboxylic acids have been investigated for their inhibitory effects on cytoplasmic and mitochondrial malate (B86768) dehydrogenase, as well as lactate (B86563) dehydrogenase. nih.gov The lipophilic nature of some of these congeners shows a pronounced specificity for the inhibition of the mitochondrial enzyme. nih.gov The inhibitory activity of these compounds against malate dehydrogenase has been correlated with their van der Waals volume, suggesting that steric and hydrophobic interactions within the enzyme's active site play a significant role. researchgate.net

Furthermore, studies on 6- and 7-substituted-4-hydroxyquinoline-3-carboxylic acids have demonstrated hydrophobic bonding to several dehydrogenases, including malate dehydrogenase, glutamate (B1630785) dehydrogenase, and lactate dehydrogenase. nih.gov The inhibition of these enzymes disrupts cellular respiration. For instance, the inhibition of malate dehydrogenase can interfere with the citric acid cycle. The ability of this compound to inhibit these dehydrogenases points to a broader impact on cellular metabolism beyond glycolysis. Additionally, quinolinate dehydrogenase, an enzyme involved in the hydroxylation of quinolinic acid, represents another potential target within this class of compounds. researchgate.net

Molecular Basis of Antimicrobial Activities Induced by this compound

The antimicrobial properties of this compound are a direct consequence of its interactions with essential microbial pathways and its ability to disrupt cellular homeostasis.

The maintenance of metal ion homeostasis is critical for the survival of microorganisms. nih.gov Transition metals like zinc are essential cofactors for numerous enzymes, but they become toxic in excess. nih.gov Bacteria have evolved sophisticated systems to regulate intracellular metal concentrations. nih.govnih.gov Small molecules that can disrupt this delicate balance, known as ionophores, can have potent antimicrobial effects. nih.gov

Hydroxyquinoline analogues are known to act as zinc ionophores, facilitating the transport of zinc across biological membranes. nih.gov This influx of zinc can lead to the disruption of cellular homeostasis and an increase in intracellular zinc concentrations in pathogens. nih.gov The resulting metal-induced stress can lead to the inhibition of critical enzymes and the generation of reactive oxygen species, ultimately impairing the oxidative stress response of the bacteria. nih.gov The structure of this compound, with its hydroxyl and carboxylic acid moieties, makes it a prime candidate for a metal-chelating agent. This chelation can either sequester essential metal ions from microbial metalloproteins or act as an ionophore to create toxic intracellular metal concentrations, thereby disrupting microbial metal homeostasis. acs.org

The inhibition of key enzymes by this compound directly translates to the interference with vital metabolic pathways in bacteria and fungi. The inhibition of Fructose-1,6-Bisphosphate Aldolase, as discussed in section 7.1.2, would disrupt glycolysis, a fundamental pathway for energy production in most organisms. nih.govnih.gov By blocking this central metabolic route, the compound can effectively starve the microbe of ATP and essential metabolic precursors.

Furthermore, the inhibition of dehydrogenase enzymes, as detailed in section 7.1.3, points to the disruption of cellular respiration. The inhibition of malate dehydrogenase and lactate dehydrogenase can impede the citric acid cycle and fermentation processes, respectively, further compromising the energy metabolism of the microorganism. nih.gov The combined effect of inhibiting both glycolysis and cellular respiration would create a significant metabolic crisis for the microbial cell, leading to growth inhibition and potentially cell death.

Interaction with Nucleic Acids and Proteins at a Fundamental Molecular Level

The fundamental molecular interactions of this compound, while not extensively documented for this specific molecule, can be inferred from studies on structurally similar quinoline derivatives. The reactivity and binding potential of this class of compounds are largely dictated by the quinoline core, the hydroxyl group, and the carboxylic acid moiety, which can participate in various non-covalent interactions with biological macromolecules.

Research into quinoline-3-carboxylic acid derivatives has suggested their potential to act as DNA minor groove binding agents. sigmaaldrich.com This interaction is a plausible, though not yet demonstrated, mechanism for this compound. The planar quinoline ring system could intercalate between DNA base pairs, while the substituents could form hydrogen bonds and van der Waals interactions with the walls of the DNA grooves. sigmaaldrich.com

The interaction of hydroxyquinoline derivatives with proteins has been more directly observed. Studies on 7-hydroxyquinoline (B1418103) have shown its ability to bind to Human Serum Albumin (HSA), the primary drug transporter protein in the bloodstream. acs.org This binding occurs within the subdomain IIA of HSA, a site known to bind numerous drugs. acs.org While this study did not use the 6-carboxylic acid derivative, it provides a strong indication that this compound is also likely to bind to HSA, which would be a critical factor in its pharmacokinetic profile.

More specific protein targets have been identified for closely related analogs. For instance, derivatives of 8-hydroxy-quinoline-7-carboxylic acid have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and apoptosis. nih.gov Molecular modeling in this study suggested that the 8-hydroxy-quinoline-7-carboxylic acid scaffold is a crucial pharmacophore, interacting with key residues such as Asp186 and Lys67 within the ATP-binding pocket of the kinase. nih.gov Given the high degree of structural similarity, it is plausible that this compound could engage in similar interactions with protein kinases.

Furthermore, computational modeling studies have shown that 8-hydroxyquinoline-7-carboxylic acid can bind within the active sites of metallo-β-lactamases, such as VIM-2 and NDM-1. researchgate.net These enzymes are responsible for antibiotic resistance in many pathogenic bacteria. The modeled binding highlights the potential for this scaffold to act as an inhibitor of these critical bacterial enzymes. researchgate.net

Table 1: Potential Molecular Interactions of this compound Based on Related Compounds

| Molecular Target | Type of Interaction | Interacting Moiety (Inferred) | Potential Effect | Reference Compound | Source |

| Nucleic Acids (DNA) | Minor Groove Binding | Planar quinoline ring | Interference with DNA replication/transcription | Quinoline-3-carboxylic acid derivatives | sigmaaldrich.com |

| Human Serum Albumin (HSA) | Non-covalent Binding | Quinoline core and substituents | Transport and distribution in the bloodstream | 7-Hydroxyquinoline | acs.org |

| Pim-1 Kinase | Enzyme Inhibition | 8-hydroxy-quinoline-7-carboxylic acid scaffold | Modulation of cell survival pathways | 8-Hydroxy-quinoline-7-carboxylic acid derivatives | nih.gov |

| Metallo-β-lactamases (VIM-2, NDM-1) | Enzyme Inhibition | 8-hydroxyquinoline-7-carboxylic acid scaffold | Restoration of antibiotic efficacy | 8-Hydroxyquinoline-7-carboxylic acid | researchgate.net |

Modulatory Effects on Cellular Pathways in Preclinical Disease Models

The potential modulatory effects of this compound on cellular pathways in preclinical models can be extrapolated from research on analogous compounds. These studies suggest that this class of molecules can influence fundamental cellular processes, particularly in the context of cancer and infectious diseases.

A study on a series of 7-substituted-4-hydroxyquinoline-3-carboxylic acids demonstrated their ability to inhibit the cellular respiration of Ehrlich ascites tumor cells. nih.govnih.gov This inhibition was found to be dependent on the physicochemical properties of the substituents. nih.govnih.gov The study also investigated the inhibition of malate dehydrogenase, a key enzyme in the citric acid cycle, suggesting a potential mechanism for the observed decrease in cellular respiration. nih.govnih.gov This points to a possible role for this compound in modulating cellular metabolism, a pathway often dysregulated in cancer cells.

The aforementioned identification of 8-hydroxy-quinoline-7-carboxylic acid derivatives as Pim-1 kinase inhibitors has significant implications for cellular signaling. nih.gov Pim-1 kinase is a downstream effector of many signaling pathways, including the JAK/STAT pathway, and it plays a crucial role in promoting cell survival and inhibiting apoptosis by phosphorylating various substrates. nih.gov Inhibition of Pim-1 kinase by a compound like this compound could therefore lead to the induction of apoptosis and a reduction in cell proliferation, making it a potential therapeutic strategy for cancers where Pim-1 is overexpressed.

The modeled binding of 8-hydroxyquinoline-7-carboxylic acid to metallo-β-lactamases suggests a distinct application in preclinical models of bacterial infections. researchgate.net By inhibiting these enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics, this compound could potentially be used as an adjuvant therapy to restore the effectiveness of existing antibiotics against resistant bacterial strains. researchgate.net

Table 2: Potential Modulatory Effects of this compound in Preclinical Models Based on Related Compounds

| Preclinical Model | Cellular Pathway Affected | Observed/Inferred Effect | Potential Therapeutic Application | Reference Compound | Source |

| Ehrlich Ascites Tumor Cells | Cellular Respiration | Inhibition of oxygen consumption | Cancer Therapy | 7-substituted-4-hydroxyquinoline-3-carboxylic acids | nih.govnih.gov |

| Cancer Cell Lines (Inferred) | Pim-1 Kinase Signaling | Inhibition of kinase activity, potential for apoptosis induction | Cancer Therapy | 8-Hydroxy-quinoline-7-carboxylic acid derivatives | nih.gov |

| Bacterial Infection Models (Inferred) | Metallo-β-lactamase-mediated Antibiotic Resistance | Inhibition of β-lactamase activity | Adjuvant to antibiotic therapy | 8-Hydroxyquinoline-7-carboxylic acid | researchgate.net |

Emerging Applications and Interdisciplinary Research Frontiers for 7 Hydroxyquinoline 6 Carboxylic Acid

Application in Catalysis: Design of Novel Catalytic Systems Based on 7-Hydroxyquinoline-6-carboxylic Acid Ligands

The quinoline (B57606) scaffold is a well-established component in the design of ligands for a wide array of catalytic transformations. While specific research on catalytic systems based on this compound is still an emerging area, the broader family of quinoline derivatives has demonstrated significant potential. For instance, complexes of quinoline carboxylic acids with transition metals like rhenium have been shown to be effective catalysts in epoxidation reactions. bldpharm.com Furthermore, gold-catalyzed additions of carboxylic acids to alkynes represent a valuable tool in organic synthesis for forming new carbon-oxygen bonds. bldpharm.com

The presence of both a hydroxyl and a carboxylic acid group in this compound offers multiple coordination sites for metal ions. This allows for the formation of stable and well-defined metal complexes that can act as catalysts. The electronic properties of the quinoline ring system can be readily tuned by the introduction of substituents, which in turn can influence the catalytic activity of the corresponding metal complex. For example, copper complexes with various ligands have shown high activity in the oxidation of alkanes and alcohols. nih.govresearchgate.net

The general approach to designing catalytic systems with ligands like this compound involves the synthesis of a metal complex where the ligand coordinates to a central metal atom. The choice of metal and the coordination environment are crucial for the catalytic activity. The resulting complex can then be tested in various catalytic reactions, such as oxidation, reduction, or carbon-carbon bond formation. The development of rhodium-based catalyst systems, for example, has been pivotal in the industrial production of carboxylic acids. google.com

Table 1: Potential Catalytic Applications of Metal Complexes with Quinoline-based Ligands

| Catalyst Type | Metal Center | Potential Reactions | Reference |

| Quinoline Carboxylic Acid Complexes | Rhenium | Epoxidation | bldpharm.com |

| Gold-based Catalysts | Gold | Addition of Carboxylic Acids to Alkynes | bldpharm.com |

| Copper Complexes | Copper | Oxidation of Alkanes and Alcohols | nih.govresearchgate.net |

| Rhodium-based Systems | Rhodium | Carbonylation for Carboxylic Acid Production | google.com |

Supramolecular Assembly and Material Science Applications of this compound

The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive candidate for the construction of supramolecular assemblies and advanced materials.

The self-assembly of molecules into well-ordered structures is a powerful bottom-up approach for the fabrication of functional materials. Carboxylic acids are known to form robust hydrogen-bonded dimers and other supramolecular synthons. Quinoline moieties, on the other hand, can engage in π-π stacking interactions. The combination of these two functional groups in this compound provides a versatile platform for directing the self-assembly process.

Studies on related quinoline and carboxylic acid derivatives have shown the formation of diverse one-, two-, and three-dimensional supramolecular architectures through non-covalent interactions. bldpharm.com For instance, photochromic spiropyran derivatives, which can switch between hydrophobic and zwitterionic forms, have been shown to self-assemble into various nanostructures. rsc.orgresearchgate.net Similarly, the self-assembly of monolayers of carboxylic and phosphonic acids on surfaces has been explored for modifying the properties of materials. mdpi.com While specific studies on the self-assembly of this compound are limited, its structural features suggest a high potential for forming interesting and functional supramolecular structures.

Quinoline derivatives are well-known for their fluorescent properties, which can be modulated by the binding of metal ions. This makes them excellent candidates for the development of fluorescent chemosensors. nih.govresearchgate.net The 8-hydroxyquinoline (B1678124) scaffold, in particular, has been extensively used for this purpose. The coordination of a metal ion to the nitrogen atom and the hydroxyl group of the quinoline ring can lead to a significant change in the fluorescence emission, allowing for the sensitive and selective detection of the metal ion.

While the development of fluorescent probes based specifically on this compound is a niche area, the principles are well-established. The carboxylic acid group can be used to further tune the properties of the sensor, such as its solubility and selectivity. For example, a polymeric chemosensor containing a quinoline derivative in its side chain has been developed for the selective detection of Fe³⁺ ions. nih.gov The design of such sensors often involves creating a system where the binding of the target analyte triggers a "turn-on" or "turn-off" fluorescent response.

Table 2: Examples of Quinoline-based Fluorescent Probes

| Probe Type | Target Analyte | Principle | Reference |

| 8-Hydroxyquinoline-based | Metal Ions | Chelation-enhanced fluorescence | nih.gov |

| Polymeric Quinoline Derivative | Fe³⁺ | Fluorescence quenching | nih.gov |

| 8-Amidoquinoline Derivatives | Zn²⁺ | Chelation-induced fluorescence changes | researchgate.net |

Bioinorganic Chemistry Research: Mimicking Biological Metal Centers with this compound

Bioinorganic chemistry explores the role of metals in biological systems. A key area of research is the design of small molecules that can mimic the structure and function of the active sites of metalloenzymes. nih.gov This allows for a better understanding of the biological processes and can lead to the development of new therapeutic agents.

The 8-hydroxyquinoline core is a versatile metal-binding scaffold that has been used to mimic the active sites of various metalloenzymes. ias.ac.in For example, zinc complexes of 8-hydroxyquinoline derivatives have been synthesized to model the tris(histidine) zinc(II) active site found in enzymes like carbonic anhydrase and matrix metalloproteinases. ias.ac.in The coordination of the ligand to the metal center can be studied using various spectroscopic techniques and X-ray crystallography to understand the structural details of the mimic.

Although direct studies on this compound in this context are not widely reported, its structural similarity to 8-hydroxyquinoline suggests its potential as a ligand for mimicking biological metal centers. The presence of the carboxylic acid group could provide an additional coordination site or be used to modulate the properties of the resulting metal complex. The study of coordination compounds and their biological significance is a vast field, with metal complexes playing crucial roles in many biological processes. mdpi.commdpi.com Gallium complexes of 8-hydroxyquinoline-2-carboxylic acid, for instance, have been investigated for their chemical speciation and biological activity. researchgate.net

Role in Chemical Biology Probe Development and Mechanistic Studies

Chemical probes are small molecules that are used to study and manipulate biological systems. bldpharm.com They are essential tools for understanding the function of proteins and other biomolecules in their native environment. The development of a high-quality chemical probe requires careful consideration of its potency, selectivity, and mechanism of action.

The quinoline scaffold is present in many biologically active molecules and has been used as a starting point for the development of chemical probes. For example, derivatives of quinoline-3-carboxylic acid have been investigated as inhibitors of protein kinase CK2 and HIV-1 integrase. nih.govchemodex.com The design of these probes often involves structure-activity relationship (SAR) studies to optimize their properties.

While this compound itself has not been extensively developed as a chemical probe, its structure provides a promising starting point. The carboxylic acid group can be used as a handle for the attachment of reporter groups, such as biotin (B1667282) or fluorescent dyes, to facilitate the identification of the probe's cellular targets. google.com Mechanistic studies using such probes can provide valuable insights into complex biological pathways. For instance, mechanistic studies on quinoxaline-2-carboxylic acid derivatives have shed light on their antimycobacterial activity. The general principles of chemical probe design, including the importance of target engagement and understanding the structure-activity relationship, are critical for the successful development of new research tools. bldpharm.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Hydroxyquinoline-6-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis often involves cyclization of substituted anthranilic acid derivatives or functionalization of preformed quinoline cores. For example, acylation of methylanthranilate intermediates followed by heterocyclization under basic conditions can yield quinoline scaffolds . Optimizing parameters like temperature (e.g., 80–120°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst choice (e.g., triethylamine) improves yield and purity. Continuous flow reactors, as noted in industrial protocols for similar compounds, enhance scalability and reproducibility .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Hydroxy (-OH) and carboxylic (-COOH) protons appear as broad singlets (~δ 10–12 ppm). Aromatic protons in the quinoline ring show splitting patterns dependent on substitution .

- IR : Strong peaks at ~2500–3300 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O stretch) confirm functional groups.

- MS : Molecular ion [M+H]⁺ matches the molecular formula (C₁₀H₇NO₃), with fragmentation patterns verifying the quinoline backbone .

Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water due to aromaticity but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or basic aqueous solutions (via deprotonation). Solubility tests at varying pH (e.g., 2–10) guide solvent selection for reactions or bioassays. Pre-saturation of solvents with the compound minimizes recrystallization during kinetic studies .

Advanced Research Questions

Q. How do structural modifications at the 7-hydroxy and 6-carboxylic acid positions influence the compound’s biological activity?

- Methodological Answer :

- SAR Studies : Methylation of the hydroxy group or esterification of the carboxylic acid alters bioavailability and target binding. For example, ethyl ester derivatives of analogous quinolines show enhanced membrane permeability in antibacterial assays .

- Computational Modeling : Density functional theory (DFT) calculates electron density maps to predict sites for electrophilic/nucleophilic attack, guiding functionalization strategies .

Q. What strategies resolve contradictions in experimental data, such as discrepancies between theoretical and observed spectroscopic results?

- Methodological Answer :

- Validation : Cross-check NMR shifts using computational tools (e.g., ACD/Labs or ChemDraw predictions).

- Dynamic Effects : Account for solvent-induced shifts or tautomerism (e.g., keto-enol equilibria) in DFT models .

- Reporting Standards : Document experimental conditions (e.g., temperature, solvent) meticulously to align with qualitative research guidelines .

Q. How can in silico modeling predict the metabolic stability of this compound in drug development?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME simulate cytochrome P450 metabolism and plasma protein binding. For example, the carboxylic acid group may undergo glucuronidation, reducing bioavailability.

- Docking Studies : Molecular docking with liver enzymes (e.g., CYP3A4) identifies potential metabolic hotspots .

Q. What challenges arise in achieving regioselective functionalization of the quinoline ring during derivative synthesis?

- Methodological Answer :

- Directing Groups : The 7-hydroxy group can act as a directing meta-substituent, favoring electrophilic substitution at C-5 or C-8. Protecting the hydroxy group (e.g., as a silyl ether) shifts selectivity .

- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) enable cross-coupling at specific positions, but competing pathways require optimization via DoE (Design of Experiments) .

Q. How are acidity constants (pKa) of this compound determined experimentally?

- Methodological Answer :

- Potentiometric Titration : Titrate the compound in aqueous buffer (pH 1–12) to identify inflection points for -COOH (pKa ~2.5–4) and -OH (pKa ~8–10).

- UV-Vis Spectroscopy : Monitor absorbance changes at λₘₐₓ during deprotonation. Solvent effects (e.g., DMSO vs. water) are quantified using the Yasuda-Shedlovsky equation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.